molecular formula C7H13ClF3NO B2670264 [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride CAS No. 2361643-96-9

[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B2670264
CAS No.: 2361643-96-9
M. Wt: 219.63
InChI Key: PBJWMKDANOIVPC-UHFFFAOYSA-N
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Description

[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to an oxane ring, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride typically involves the trifluoromethylation of oxane derivatives. One common method includes the reaction of oxane with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxane compounds .

Scientific Research Applications

[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • [4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride
  • [4-(trifluoromethyl)oxan-4-yl]ethanamine hydrochloride

Uniqueness

[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride is unique due to its specific trifluoromethyl group attached to an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

[4-(trifluoromethyl)oxan-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(5-11)1-3-12-4-2-6;/h1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJWMKDANOIVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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